Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including amide, nitro, chloro, and fluoro groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dichloro-4-nitroaniline with a fluorinated acyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also incorporate efficient purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oxo derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2,5-dichloro-4-aminophenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxo derivatives at the amide group.
Scientific Research Applications
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-nitroaniline: Shares the dichloro and nitro groups but lacks the fluorinated amide structure.
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of the fluorinated propanamide group.
Uniqueness
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
105923-43-1 |
---|---|
Molecular Formula |
C10H3Cl2F7N2O3 |
Molecular Weight |
403.03 g/mol |
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C10H3Cl2F7N2O3/c11-3-2-6(21(23)24)4(12)1-5(3)20-7(22)8(13,9(14,15)16)10(17,18)19/h1-2H,(H,20,22) |
InChI Key |
SXDBUDJENJXVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)NC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.